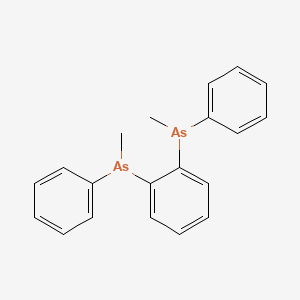
(1R,2R)-(+)-Bis(methylphenylarsino)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-(+)-Bis(methylphenylarsino)benzene is an organoarsenic compound with the molecular formula C20H20As2. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is known for its unique chemical properties and has been studied for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-(+)-Bis(methylphenylarsino)benzene typically involves the reaction of methylphenylarsine with a suitable benzene derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-(+)-Bis(methylphenylarsino)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the compound to its corresponding arsine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(1R,2R)-(+)-Bis(methylphenylarsino)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (1R,2R)-(+)-Bis(methylphenylarsino)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming stable complexes that can modulate the activity of these targets. The specific pathways involved depend on the context of its use, such as in catalysis or therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-(+)-Bis(methylphenylphosphino)benzene
- (1R,2R)-(+)-1,2-Diphenylethylenediamine
- (1R,2R)-(+)-1,2-Diaminocyclohexane L-Tartrate
Uniqueness
(1R,2R)-(+)-Bis(methylphenylarsino)benzene is unique due to its chiral nature and the presence of arsenic atoms, which impart distinct chemical properties compared to similar compounds containing phosphorus or nitrogen. Its ability to form stable complexes with transition metals makes it particularly valuable in coordination chemistry and catalysis.
Properties
Molecular Formula |
C20H20As2 |
|---|---|
Molecular Weight |
410.2 g/mol |
IUPAC Name |
methyl-[2-[methyl(phenyl)arsanyl]phenyl]-phenylarsane |
InChI |
InChI=1S/C20H20As2/c1-21(17-11-5-3-6-12-17)19-15-9-10-16-20(19)22(2)18-13-7-4-8-14-18/h3-16H,1-2H3 |
InChI Key |
XBPXLJZHKNJNHQ-UHFFFAOYSA-N |
Canonical SMILES |
C[As](C1=CC=CC=C1)C2=CC=CC=C2[As](C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



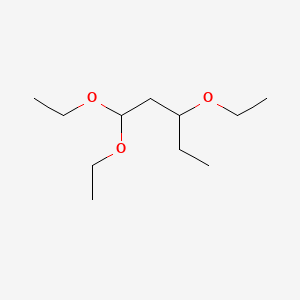

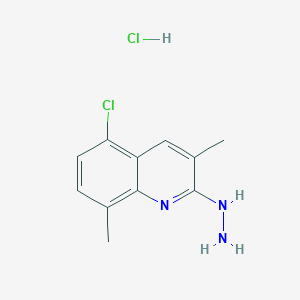
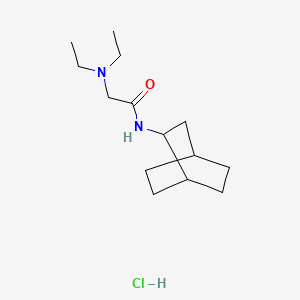
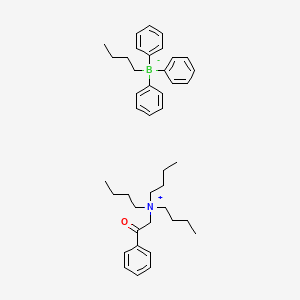
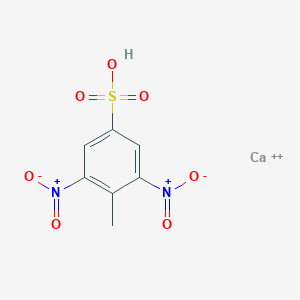

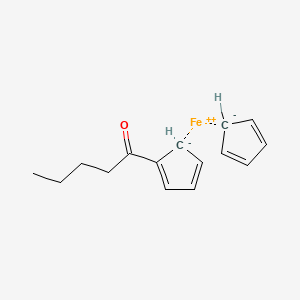
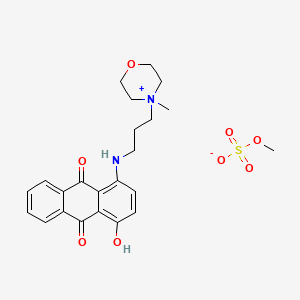

![1-[(2-Hydroxy-4-nitrobenzylidene)amino]-3-nitroguanidine](/img/structure/B13752242.png)
![9,10-Anthracenedione, 2-[[4-(phenylmethyl)phenyl]methyl]-](/img/structure/B13752244.png)
![2-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13752257.png)
